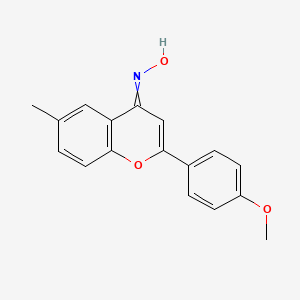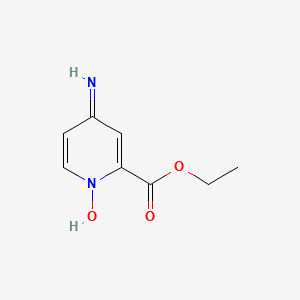
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
The synthesis of ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate typically involves a multi-component reaction. One common method is the reaction of ethyl aminocrotonates with derivatives of malonic acid . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and catalysts to enhance yield and efficiency .
Análisis De Reacciones Químicas
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, which are valuable in medicinal chemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used but often include quinoline and pyridine derivatives .
Aplicaciones Científicas De Investigación
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It can also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact pathways involved depend on the specific derivative and its target.
Comparación Con Compuestos Similares
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate can be compared to other 1,4-dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
What sets this compound apart is its unique functional groups, which provide distinct reactivity and potential for diverse applications .
Propiedades
Número CAS |
138377-73-8 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
ethyl 1-hydroxy-4-iminopyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(11)7-5-6(9)3-4-10(7)12/h3-5,9,12H,2H2,1H3 |
Clave InChI |
PHZIOZMMGICWTJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=N)C=CN1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


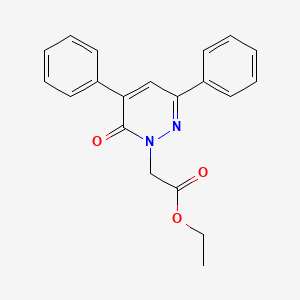
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
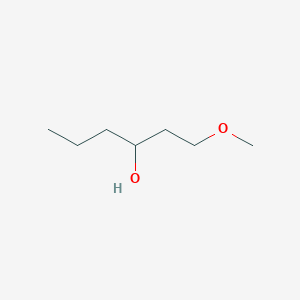
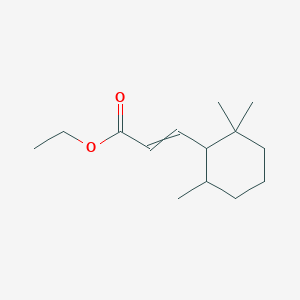
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
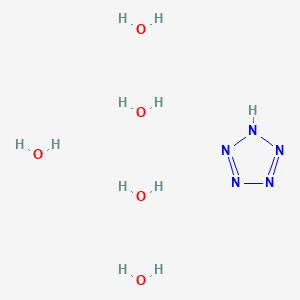
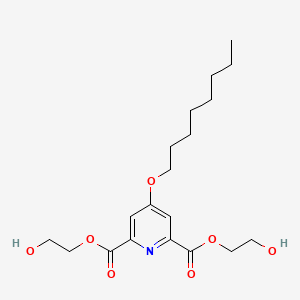
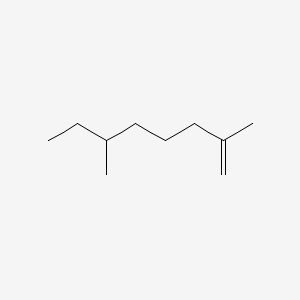
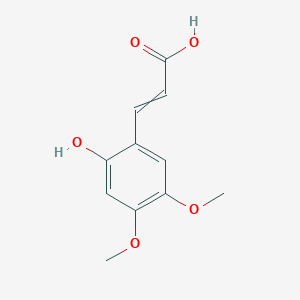
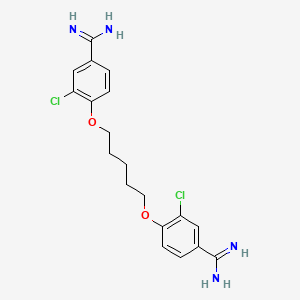
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
